molecular formula C8H9N3 B1396053 2-methyl-1H-Pyrrolo[2,3-b]pyridin-3-amine CAS No. 936243-44-6

2-methyl-1H-Pyrrolo[2,3-b]pyridin-3-amine

Cat. No.: B1396053
CAS No.: 936243-44-6
M. Wt: 147.18 g/mol
InChI Key: NEHBOXJWQVLSLC-UHFFFAOYSA-N
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Description

2-methyl-1H-Pyrrolo[2,3-b]pyridin-3-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by a fused pyrrole and pyridine ring system, which imparts unique chemical and biological properties. It is often explored for its potential as a therapeutic agent, particularly in the context of cancer treatment due to its ability to interact with specific molecular targets.

Biochemical Analysis

Biochemical Properties

2-methyl-1H-Pyrrolo[2,3-b]pyridin-3-amine plays a crucial role in several biochemical reactions. It has been found to interact with a variety of enzymes, proteins, and other biomolecules. One of the key interactions is with fibroblast growth factor receptors (FGFRs), where it acts as an inhibitor. This interaction is significant because FGFRs are involved in various cellular processes, including cell growth, differentiation, and angiogenesis . Additionally, this compound has been shown to inhibit the phosphorylation of AKT and S6 proteins, which are part of the PI3K/AKT/mTOR signaling pathway . This pathway is critical for regulating cell survival, proliferation, and metabolism.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, such as SW620 and HeLa cells, this compound exhibits antiproliferative activities, effectively inhibiting cell growth and inducing apoptosis . It also influences cell signaling pathways by inhibiting the phosphorylation of key proteins involved in the PI3K/AKT/mTOR pathway, thereby disrupting cell survival and proliferation signals . Furthermore, this compound affects gene expression by modulating the activity of transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of FGFRs, inhibiting their kinase activity and preventing the downstream signaling that promotes cell growth and survival . This compound also interacts with other biomolecules, such as AKT and S6 proteins, inhibiting their phosphorylation and thereby disrupting the PI3K/AKT/mTOR signaling pathway . These interactions result in the inhibition of cell proliferation, induction of apoptosis, and alteration of gene expression patterns.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods or under specific environmental conditions. Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . The compound’s efficacy may decrease over time due to potential degradation or adaptation of the cells to the compound’s presence.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth and induces apoptosis without causing significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and behavioral changes have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes biotransformation primarily in the liver, where it is metabolized by cytochrome P450 enzymes . The metabolic products are then conjugated with various molecules, such as glucuronic acid or sulfate, to facilitate their excretion from the body. This compound can also affect metabolic flux by inhibiting key enzymes involved in cellular metabolism, leading to changes in metabolite levels and overall metabolic activity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its relatively small size and lipophilic nature . Additionally, it may interact with specific transporters or binding proteins that facilitate its uptake and distribution within the cell. The compound tends to accumulate in certain tissues, such as the liver and kidneys, where it undergoes metabolism and excretion .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and signaling proteins . It may also be transported to specific organelles, such as the mitochondria or nucleus, depending on the presence of targeting signals or post-translational modifications. The localization of this compound within the cell can influence its efficacy and the nature of its interactions with biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1H-Pyrrolo[2,3-b]pyridin-3-amine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

2-methyl-1H-Pyrrolo[2,3-b]pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

2-methyl-1H-Pyrrolo[2,3-b]pyridin-3-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrrolo[2,3-b]pyridine: A closely related compound with similar structural features but lacking the methyl group at the 2-position.

    2-methyl-1H-Pyrrolo[2,3-b]pyridine: Another similar compound with a different substitution pattern.

    1H-Pyrrolo[2,3-b]pyridin-3-ylamine: Similar in structure but without the methyl group at the 2-position.

Uniqueness

2-methyl-1H-Pyrrolo[2,3-b]pyridin-3-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the 2-position can enhance its interaction with certain molecular targets, making it a valuable compound for drug development .

Properties

IUPAC Name

2-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-5-7(9)6-3-2-4-10-8(6)11-5/h2-4H,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEHBOXJWQVLSLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)N=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801269564
Record name 2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801269564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936243-44-6
Record name 2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=936243-44-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801269564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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